methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate
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Description
Methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate is 362.23179083 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spirocyclic and Heterocyclic Compound Synthesis
Spiro[furan-pyrazolin]ones Synthesis : Research by Štverková, Ẑák, and Jonas (1995) demonstrated the use of similar compounds in the synthesis of spiro[furan-pyrazolin]ones through 1,3-dipolar cycloaddition reactions, showcasing the utility in constructing complex spirocyclic structures. The study explored the reactivity of substituted furanones with diphenylnitrilimine, leading to compounds with potential for further chemical transformations (S. Štverková, Z. Ẑák, J. Jonas, 1995).
Diazaspiro and Tetrazaspiro Derivatives : Farag, Elkholy, and Ali (2008) synthesized 1,2-diazaspiro and 1,2,7,8-tetrazaspiro derivatives, highlighting the chemical versatility of compounds containing the diazaspiro unit. These compounds were created through cycloaddition and subsequent cyclization reactions, revealing their potential for generating a variety of biologically active molecules (A. Farag, Y. M. Elkholy, K. A. Ali, 2008).
Milbemycin β3 Synthesis Studies : Attwood, Barrett, and Florent (1981) conducted model studies for the synthesis of milbemycin β3, using spiro compounds as intermediates. Their research provides insight into the synthesis of complex molecules with potential applications in agrochemicals and pharmaceuticals (S. V. Attwood, A. Barrett, J. Florent, 1981).
Nitrogen-Containing Spiro Heterocycles : Aggarwal, Vij, and Khurana (2014) reported on the catalyst-free synthesis of nitrogen-containing spiro heterocycles through a double Michael addition reaction. This synthesis method is notable for its efficiency and the potential pharmaceutical applications of the resulting compounds (K. Aggarwal, Kanika Vij, J. Khurana, 2014).
properties
IUPAC Name |
methyl 3-[4-[(2-ethyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)methyl]pyrazol-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-3-22-15-19(8-5-17(22)24)7-4-9-21(14-19)12-16-11-20-23(13-16)10-6-18(25)26-2/h11,13H,3-10,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPSHWPFXPHWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCN(C2)CC3=CN(N=C3)CCC(=O)OC)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate |
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